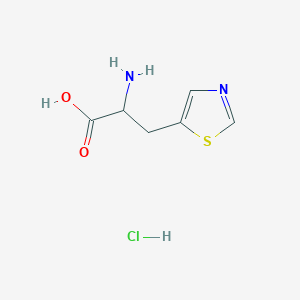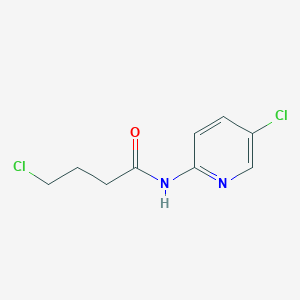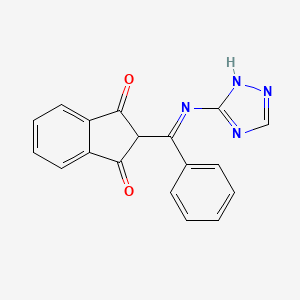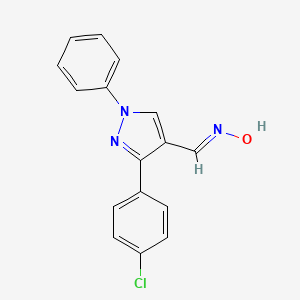![molecular formula C9H13BN2O3 B2941206 {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid CAS No. 2246616-92-0](/img/structure/B2941206.png)
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .
Synthesis Analysis
The synthesis of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” could potentially involve the use of boronic acids or boronic esters. Protodeboronation of pinacol boronic esters is one method that has been reported . This method utilizes a radical approach and has been applied to a variety of alkyl boronic esters .Chemical Reactions Analysis
Boronic acids, including “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used for forming carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid” would be similar to other boronic acids. They are generally stable and easy to handle . The mode of Brønsted acidity of boronic acids depends on the medium .科学的研究の応用
Bacteria Detection
A study by Wannapob et al. (2010) demonstrated the use of boronic acid in detecting bacteria. 3-Aminophenylboronic acid (3-APBA) was immobilized on a gold electrode to detect bacteria in water, showing promising results for rapid and cost-effective bacterial analysis in various water types (Wannapob et al., 2010).
Crystal Structure and Glucose Sensing
The synthesis and crystal structure of amino-3-fluorophenyl boronic acid, a related compound, was explored by Das et al. (2003). This compound is being used to construct glucose sensing materials that operate at the physiological pH of bodily fluids (Das et al., 2003).
Biological Membrane Interaction
Otsuka et al. (2003) investigated the binding profile of boronic acid with N-acetylneuraminic acid (Neu5Ac), a component on biological membranes. This study highlighted the potential of boronic acid derivatives in recognizing specific molecular patterns on cell surfaces (Otsuka et al., 2003).
Optical Modulation in Carbon Nanotubes
Mu et al. (2012) explored the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This research has implications for optical sensing technologies (Mu et al., 2012).
Multifunctional Compound Structure
Zhang et al. (2017) studied the structure of two derivatives of {4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenyl}boronic acids. These compounds have potential applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Catalysis in Organic Reactions
Wang et al. (2018) demonstrated the use of 2,4-bis(trifluoromethyl)phenylboronic acid as a catalyst in organic reactions. This study opens up new possibilities for synthesizing complex organic compounds (Wang et al., 2018).
作用機序
Target of Action
The primary target of {3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is mild and functional group tolerant, making it a versatile tool in organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which can potentially affect its stability and reactivity. Furthermore, the compound is water-soluble , which means it may spread in water systems and could be mobile in the environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-methyl-4-(methylcarbamoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c1-6-5-7(10(14)15)3-4-8(6)12-9(13)11-2/h3-5,14-15H,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZOIHCUKYNYSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)NC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methyl-4-[(methylcarbamoyl)amino]phenyl}boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)
![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)

![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)
![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2941131.png)
methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2941133.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2941137.png)

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2941139.png)


![tert-butyl 3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2941143.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione](/img/structure/B2941145.png)